Cas no 57619-17-7 (N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate)

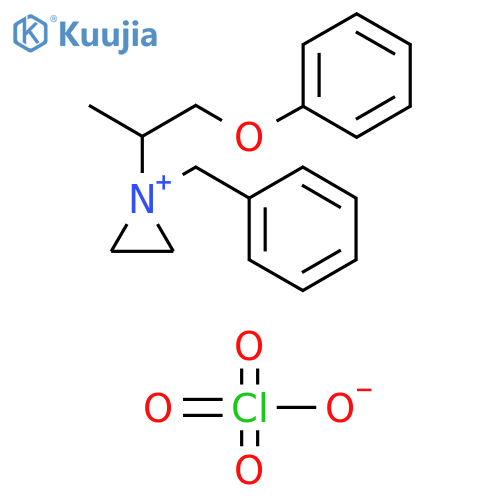

57619-17-7 structure

商品名:N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate

CAS番号:57619-17-7

MF:C18H22ClNO5

メガワット:367.823984622955

CID:4556594

N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate 化学的及び物理的性質

名前と識別子

-

- Phenoxybenzamine Impurity 5

- N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate

- Phenoxybenzamine Hydrochloride Tertiary amine Impurity

- Phenoxybenzamine Hydrochloride Tertery Amine

-

- インチ: 1S/C18H22NO.ClHO4/c1-16(15-20-18-10-6-3-7-11-18)19(12-13-19)14-17-8-4-2-5-9-17;2-1(3,4)5/h2-11,16H,12-15H2,1H3;(H,2,3,4,5)/q+1;/p-1

- InChIKey: OJJDRMCGHYIRNB-UHFFFAOYSA-M

- ほほえんだ: Cl([O-])(=O)(=O)=O.C(C1C=CC=CC=1)[N+]1(CC1)C(C)COC1C=CC=CC=1

N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P399721-50mg |

N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate |

57619-17-7 | 50mg |

$ 724.00 | 2023-09-06 | ||

| TRC | P399721-10mg |

N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate |

57619-17-7 | 10mg |

$ 176.00 | 2023-09-06 | ||

| TRC | P399721-100mg |

N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate |

57619-17-7 | 100mg |

$ 1397.00 | 2023-09-06 |

N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

57619-17-7 (N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate) 関連製品

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 307-59-5(perfluorododecane)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量